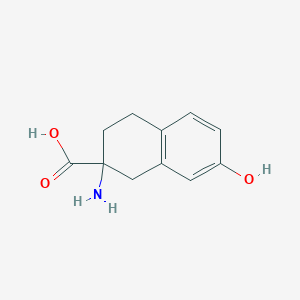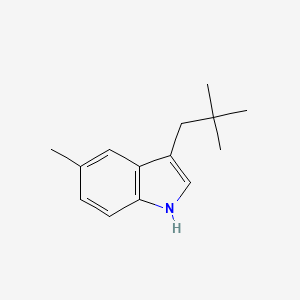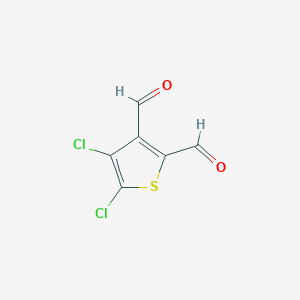![molecular formula C12H14N2O B11896457 1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 66859-18-5](/img/structure/B11896457.png)
1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and its presence in various natural products and synthetic molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1’-Methylspiro[indolin-3,3’-pyrrolidin]-2-on erfolgt typischerweise durch eine [3+2]-Cycloadditionsreaktion. Diese Reaktion kann entweder durch Lewis-Basen oder Brønsted-Basen gefördert werden. So kann man mit einer Lewis-Base wie Tricyclohexylphosphin (PCy3) oder einer Brønsted-Base wie Kaliumcarbonat (K2CO3) das gewünschte spirocyclische Produkt mit hoher Diastereoselektivität erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dazu gehört die Kontrolle der Temperatur, die Wahl des Lösungsmittels und die Reaktionszeit. Die Verwendung von Durchflussreaktoren kann die Skalierbarkeit und Effizienz des Produktionsprozesses ebenfalls verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1’-Methylspiro[indolin-3,3’-pyrrolidin]-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einführen.
Reduktion: Dies kann Carbonylgruppen in Alkohole oder Amine umwandeln.
Substitution: Dies beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung nucleophiler oder elektrophiler Reagenzien.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation hydroxylierte oder carbonylierte Derivate entstehen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1’-Methylspiro[indolin-3,3’-pyrrolidin]-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Als Kandidat für die Medikamentenentwicklung aufgrund seiner einzigartigen Struktur und biologischen Aktivität untersucht.
Industrie: In der Synthese von Pharmazeutika und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Mechanismus, über den 1’-Methylspiro[indolin-3,3’-pyrrolidin]-2-on seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es beispielsweise an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Ähnliche Verbindungen:
- 1’-Methylspiro[indolin-3,4’-piperidin]
- 1-Acetyl-1’-methylspiro[indolin-3,3’-pyrrolidin]
Vergleich: 1’-Methylspiro[indolin-3,3’-pyrrolidin]-2-on ist aufgrund seiner spezifischen spirocyclischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitäts- und biologische Aktivitätsprofile aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Wirkmechanismus
The mechanism by which 1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 1’-Methylspiro[indoline-3,4’-piperidine]
- 1-Acetyl-1’-methylspiro[indoline-3,3’-pyrrolidine]
Comparison: 1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-7-6-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGHERLKSFRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448803 |
Source


|
| Record name | Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one, 1'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66859-18-5 |
Source


|
| Record name | Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one, 1'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)

![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)


![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)


